2-(Ethanesulfonyl)naphthalene
Description
Overview of Arylsulfones in Organic Synthesis and Advanced Materials Science
Arylsulfones are a class of organosulfur compounds characterized by a sulfonyl group directly attached to two aryl groups. The sulfone functional group is a crucial structural motif in the development of pharmaceuticals and advanced materials. mdpi.comgoogle.com In organic synthesis, arylsulfones serve as important intermediates and building blocks for creating complex molecules. google.comthieme.de Their chemical stability and the reactivity of the sulfonyl group allow for a variety of chemical transformations. mdpi.com
The arylsulfone fragment is present in numerous biologically active molecules, including agents with anti-cancer and anti-bacterial properties. thieme.de For instance, the alkyl aryl sulfone structure is a core unit in drugs like the migraine treatment eletriptan (B1671169) and the prostate cancer medication bicalutamide. mdpi.com Their utility extends to the agrochemical industry, where they are found in fungicides and herbicides. mdpi.com In materials science, the properties of arylsulfones are harnessed to create robust polymers and optoelectronic materials. Aromatic diimides, which can incorporate sulfonyl groups, are fundamental to the development of these advanced materials. beilstein-journals.org The synthesis of arylsulfones is a well-explored area of chemistry, with numerous methods developed, including transition-metal-free coupling reactions, to create these valuable compounds efficiently. google.comorganic-chemistry.orgacs.org
The Significance of Naphthalene (B1677914) Scaffolds in Organic Chemistry and Chemical Industry
Naphthalene is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. atamanchemicals.comknowde.com This planar structure, with the chemical formula C₁₀H₈, provides a versatile scaffold that is foundational in both organic chemistry and the chemical industry. knowde.comalfa-chemistry.com Historically derived from coal tar and now also from petroleum, naphthalene is a critical raw material for a vast array of chemicals. atamanchemicals.comknowde.com
One of its primary industrial uses is in the production of phthalic anhydride (B1165640), a precursor for plasticizers, dyes, and resins. atamanchemicals.commonumentchemical.com Naphthalene and its derivatives are also used to create surfactants, wetting agents for the textile and paper industries, and superplasticizers that enhance the strength and workability of concrete. monumentchemical.com The unique structure of the naphthalene core makes it a privileged scaffold in medicinal chemistry. It forms the backbone of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ekb.eg Several FDA-approved drugs, such as naproxen, propranolol, and duloxetine, are based on the naphthalene scaffold. ekb.eg The reactivity of the naphthalene ring allows for various substitution reactions, such as sulfonation and nitration, enabling the synthesis of a multitude of derivatives for diverse applications. alfa-chemistry.comnumberanalytics.com
Positioning of 2-(Ethanesulfonyl)naphthalene within the Broader Class of Sulfonylated Naphthalene Derivatives
Sulfonylated naphthalene derivatives are compounds where a sulfonyl group (–SO₂–) is attached to the naphthalene ring system. These compounds are significant in various fields, particularly as intermediates in dye synthesis. nbinno.com The position of the sulfonyl group on the naphthalene ring influences the properties of the resulting molecule. This compound belongs to this class, specifically having an ethylsulfonyl group (–SO₂CH₂CH₃) at the C2 position of the naphthalene core.
The synthesis of such compounds typically begins with the sulfonation of naphthalene. numberanalytics.comnbinno.com The reaction of naphthalene with sulfuric acid can produce naphthalene-2-sulfonic acid, which can then be converted to a more reactive intermediate like 2-naphthalenesulfonyl chloride. nbinno.comprepchem.com This sulfonyl chloride is a key precursor for creating a variety of sulfone and sulfonamide derivatives. prepchem.comgoogle.com For instance, it can be reduced to form 2-thionaphthol or reacted with amines to form sulfonamides. google.com To arrive at this compound, a synthetic route would involve the formation of a carbon-sulfur bond between the naphthalene-2-sulfonyl group and an ethyl source.
The properties of sulfonylated naphthalenes are of great interest. The sulfonic acid group, for example, enhances water solubility, a crucial feature for dyes used in the textile industry. nbinno.com The table below outlines some key physical and chemical properties of naphthalene and a related sulfonyl precursor.
| Property | Naphthalene | Sodium 2-naphthalenesulfonate |
| Chemical Formula | C₁₀H₈ knowde.com | C₁₀H₇NaO₃S |
| Molecular Weight | 128.17 g/mol atamanchemicals.com | 230.22 g/mol |
| Appearance | White crystalline solid atamanchemicals.comalfa-chemistry.com | Solid |
| Melting Point | ~80 °C atamanchemicals.comalfa-chemistry.com | >300 °C |
| Boiling Point | ~218 °C atamanchemicals.comalfa-chemistry.com | Decomposes |
| Solubility in Water | Low alfa-chemistry.com | Soluble |
Current Research Trends and Unexplored Avenues in the Chemistry of this compound
While the broader class of sulfonylnaphthalene compounds is well-documented, dedicated research focusing specifically on this compound is not extensively reported in publicly available literature. This suggests that the compound represents an area with significant potential for new discoveries. The unexplored avenues for this specific molecule can be inferred from the research trends observed for its structural relatives.
Potential Applications in Materials Science: Naphthalene-based materials, including diimides and other derivatives, are being investigated for their optical and electronic properties. beilstein-journals.orgnih.gov Research into how the ethylsulfonyl group in this compound might influence these properties, such as fluorescence or electron-accepting capabilities, could lead to novel materials for organic electronics. Related distyrylnaphthalene chromophores containing sulfonyl groups have been synthesized and studied for their photophysical properties. scispace.com
Probes for Biological Systems: Certain naphthalene sulfonate derivatives, like bis-ANS, are known to act as fluorescent molecular probes that can modulate and report on the phase separation of proteins, a process implicated in neurodegenerative diseases. researchgate.net Investigating whether this compound or similar neutral sulfones possess any analogous fluorescent or biological interaction properties could be a fruitful area of research.
Medicinal Chemistry Scaffolding: The naphthalene core is a proven scaffold in drug design, and sulfone/sulfonamide groups are present in many active pharmaceuticals. mdpi.comekb.eg For example, naphthalene-methylsulfonamido and naphthalene-methylsulfonyl compounds have been synthesized and evaluated for their inhibitory properties against cyclooxygenase (COX) enzymes. tandfonline.com Systematic screening of this compound for various biological activities, from anticancer to anti-inflammatory effects, remains an open and potentially valuable endeavor. The development of naphthalene-sulfonamide derivatives as inhibitors of protein-protein interactions to suppress neuroinflammation highlights a modern approach where this compound could be tested. nih.gov
Structure
3D Structure
Properties
CAS No. |
72176-70-6 |
|---|---|
Molecular Formula |
C12H12O2S |
Molecular Weight |
220.29 g/mol |
IUPAC Name |
2-ethylsulfonylnaphthalene |
InChI |
InChI=1S/C12H12O2S/c1-2-15(13,14)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3 |
InChI Key |
CZIBILCYGBKCMU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethanesulfonyl Naphthalene
Direct Ethanesulfonylation Strategies for Naphthalene (B1677914) Precursors
Direct ethanesulfonylation involves the introduction of the ethanesulfonyl group onto a naphthalene ring in a single step. This can be achieved through electrophilic or radical-mediated pathways.
Electrophilic Sulfonylation Approaches and Regioselectivity Considerations
Electrophilic aromatic substitution is a fundamental method for the synthesis of aryl sulfones. nih.gov In the case of naphthalene, electrophilic substitution, such as sulfonation, can occur at either the α (1-position) or β (2-position). almerja.com The regioselectivity of this reaction is influenced by both kinetic and thermodynamic factors. almerja.comstackexchange.com
Naphthalene is more reactive than benzene (B151609) towards electrophilic attack. spcmc.ac.in Sulfonation at lower temperatures typically yields the α-product (naphthalene-1-sulfonic acid) as the kinetically favored product. almerja.comstackexchange.com This is because the intermediate carbocation leading to the α-isomer is more stable. stackexchange.comlibretexts.org However, the sulfonation reaction is reversible. stackexchange.com At higher temperatures, the reaction favors the thermodynamically more stable β-product (naphthalene-2-sulfonic acid), which experiences less steric hindrance. almerja.comstackexchange.com
The direct ethanesulfonylation of naphthalene to yield 2-(Ethanesulfonyl)naphthalene would likely follow these regioselectivity principles. The use of ethanesulfonyl chloride in the presence of a Lewis acid, such as aluminum chloride or iron(III) chloride, is a common approach for Friedel-Crafts-type sulfonylation reactions. nih.gov Computational studies on the sulfonation of arenes with sulfur trioxide (SO3) suggest that the mechanism can be complex, potentially involving two molecules of the sulfonating agent and may not always proceed through a classic Wheland intermediate. nih.gov
| Condition | Major Product | Controlling Factor |
| Low Temperature | α-isomer | Kinetic Control |
| High Temperature | β-isomer | Thermodynamic Control |
Radical-Mediated Sulfonylation Protocols
Radical-mediated reactions offer an alternative pathway for the formation of sulfones. nih.gov These methods often involve the generation of a sulfonyl radical, which then reacts with the aromatic substrate. Various methods have been developed for the synthesis of alkyl aryl sulfones through radical pathways. mdpi.com For instance, the reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes can produce alkyl aryl sulfones. mdpi.com
While direct radical-mediated sulfonylation of naphthalene with an ethanesulfonyl radical source is a plausible approach, specific examples detailing the synthesis of this compound via this method are less commonly reported in the provided search results. However, broader studies on radical sulfonylation exist. For example, a method for the synthesis of allyl sulfones involves the radical sulfonylation of Morita–Baylis–Hillman adducts with thiosulfonates. thieme-connect.com Additionally, photoredox catalysis has been employed to generate sulfonyl radicals for various transformations, though not explicitly for the direct synthesis of this compound. acs.orgsioc-journal.cn The development of radical-mediated dearomatization and spirocyclization reactions of naphthalene derivatives suggests the potential for radical-based functionalization of the naphthalene core. researchgate.net
Indirect Synthetic Pathways Involving Sulfur-Containing Precursors
Indirect methods for synthesizing this compound involve the initial preparation of a naphthalene derivative with a sulfur-containing functional group, which is then converted to the target sulfone.
Oxidation of 2-(Ethylsulfanyl)naphthalene and Related Sulfide (B99878) Derivatives
The oxidation of sulfides is one of the most established and widely used methods for the synthesis of sulfones. nih.govresearchgate.net This two-step process involves the initial oxidation of a sulfide to a sulfoxide (B87167), which is then further oxidized to the corresponding sulfone. nih.gov
Therefore, a viable route to this compound is the oxidation of 2-(Ethylsulfanyl)naphthalene. A variety of oxidizing agents can be employed for this transformation, with hydrogen peroxide, often in combination with acetic acid, being a common and "green" oxidant. nih.gov Numerous catalytic systems have been developed to improve the efficiency and sustainability of sulfide oxidation, often utilizing inexpensive metals like iron, molybdenum, or tungsten. nih.gov The chemoselectivity between the sulfoxide and sulfone can sometimes be controlled by the reaction conditions, such as temperature, using molecular oxygen or air as the oxidant. researchgate.net
The synthesis of the precursor, 2-(Ethylsulfanyl)naphthalene, could potentially be achieved through various methods, although specific details are not extensively covered in the provided results.
Coupling Reactions of Naphthyl Halides with Organosulfur Reagents
The coupling of aryl halides with sulfinic acid salts is a well-established method for the synthesis of aryl sulfones. google.com This approach can be applied to the synthesis of this compound by reacting a 2-naphthyl halide (e.g., 2-bromonaphthalene (B93597) or 2-iodonaphthalene) with an ethanesulfinate (B1267084) salt, such as sodium ethanesulfinate.
Copper-catalyzed coupling reactions, often promoted by ligands like L-proline, have been shown to be effective for this transformation, proceeding in good to excellent yields and tolerating a range of functional groups. google.com For example, the CuI/L-proline sodium salt catalyzed coupling of aryl halides with sulfinic acid salts occurs at moderate temperatures in DMSO. google.com
Another approach involves the coupling of aryl boronic acids with sulfinic acid salts, mediated by cupric acetate (B1210297). google.com This method also provides a mild and efficient route to various sulfones. google.com
| Coupling Partners | Catalyst/Mediator |
| Aryl Halide + Sulfinic Acid Salt | CuI/L-proline |
| Aryl Boronic Acid + Sulfinic Acid Salt | Cupric Acetate |
| Aryl Halide + Sodium Methanesulfinate | Not explicitly for ethanesulfonyl, but analogous |
In a related synthesis, 2-(1-Methanesulfonyl-ethyl)-6-methoxynaphthalene and 2-Methanesulfonylmethyl-6-methoxynaphthalene were prepared from the corresponding iodine derivatives and sodium methanesulfinate, demonstrating the feasibility of coupling a naphthyl derivative with an alkylsulfinate salt. tandfonline.comcore.ac.uk
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. rsc.org In the context of sulfone synthesis, this includes the use of non-toxic reagents and solvents, catalytic methods, and improved atom economy. google.comrsc.org
Several of the methodologies discussed above can be adapted to align with green chemistry principles. For instance, the oxidation of sulfides using hydrogen peroxide as the oxidant is considered a green method. nih.gov The development of catalytic systems for this oxidation further enhances its sustainability. nih.gov
The use of deep eutectic solvents (DES) as sustainable and recyclable media for the synthesis of (hetero)aryl sulfones represents a significant advancement in green chemistry. rsc.org These protocols can tolerate a wide range of substrates without the need for additional metal catalysts or volatile organic compounds (VOCs). rsc.org
Furthermore, the development of one-pot multicomponent reactions, such as the synthesis of α,β-unsaturated arylsulfones in an ionic liquid that can be recovered and reused, exemplifies a green approach to sulfone synthesis. google.com While not directly applied to this compound in the provided literature, these green methodologies offer promising avenues for its environmentally friendly production.
Solvent-Free Reaction Systems
The elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental impact and often simplifying product isolation. Several methods for the synthesis of sulfones can be adapted to solvent-free conditions. A primary route to this compound would involve the oxidation of the corresponding sulfide, 2-(Ethylsulfanyl)naphthalene.
Solid-state oxidation using a stable and inexpensive adduct like urea-hydrogen peroxide (UHP) represents a viable solvent-free approach. organic-chemistry.org This method typically involves grinding the sulfide with the oxidizing agent, sometimes with a catalytic or promoting agent, to effect the transformation to the sulfone. organic-chemistry.org Another established solvent-free technique employs potassium permanganate (B83412) supported on an inert solid matrix like manganese dioxide, which can effectively oxidize various organic compounds, including sulfides. organic-chemistry.org
A different strategy involves the direct coupling of starting materials under solvent-free conditions. For instance, procedures for the synthesis of diarylmethyl sulfones have been developed that proceed via a three-component reaction in the absence of a solvent, highlighting the potential for innovative, waste-reducing synthetic designs. researchgate.net While not directly demonstrated for this compound, these precedents suggest that its synthesis from precursors like 2-naphthalenethiol (B184263) and an ethyl halide, or via oxidation of 2-(Ethylsulfanyl)naphthalene, could be achieved under solvent-free conditions.
Table 1: Examples of Solvent-Free Sulfone Synthesis Methodologies
| Oxidant/System | Substrate Type | Conditions | Advantages |
|---|---|---|---|
| Urea-Hydrogen Peroxide (UHP) | Sulfides | Solid-state grinding | Inexpensive, stable oxidant, easy work-up. organic-chemistry.org |
| KMnO₄/MnO₂ | Sulfides, Alcohols, Arenes | Heterogeneous or solvent-free | Effective for various substrates. organic-chemistry.org |
Catalyst-Free or Organocatalytic Syntheses
Moving away from transition-metal catalysts, which can be costly and pose toxicity and removal challenges, is another significant trend in modern synthesis. Catalyst-free and organocatalytic methods offer greener and often more economical alternatives.
Catalyst-Free Synthesis: The direct oxidation of sulfides to sulfones can be accomplished without any catalyst under specific conditions. One such protocol utilizes 30% hydrogen peroxide (H₂O₂) as the oxidant. jchemrev.com The primary drawback of this method is the need for elevated temperatures (e.g., 75 °C) and potentially long reaction times to drive the reaction to completion, but it avoids the use of any catalytic species. jchemrev.com Another approach uses Oxone® in conjunction with a thioacetate (B1230152) precursor in a one-pot reaction to generate sulfides and subsequently sulfoxides without a metal catalyst. nih.gov This could potentially be extended to produce sulfones.
Organocatalytic Synthesis: Organocatalysis employs small, metal-free organic molecules to catalyze reactions. A highly efficient and selective synthesis of sulfones from sulfides has been developed using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst. organic-chemistry.org This method uses hydrogen peroxide as the terminal oxidant and is notable for its operational simplicity and green credentials. organic-chemistry.orgthieme-connect.com The reaction conditions can be tuned to selectively produce either the sulfoxide or the sulfone. organic-chemistry.org For the synthesis of the sulfone, the addition of acetonitrile (B52724) (MeCN) as a co-solvent typically shifts the reaction equilibrium to favor the higher oxidation state, leading to high yields of the desired sulfone. organic-chemistry.org This organocatalytic system is a prime candidate for the synthesis of this compound from its sulfide precursor.
Table 2: Organocatalytic Oxidation of Sulfides to Sulfones
| Organocatalyst | Oxidant | Substrate | Conditions | Yield | Reference |
|---|
Chemo-, Regio-, and Stereoselectivity in this compound Synthesis
Achieving high levels of selectivity is paramount in organic synthesis to ensure the desired isomer is formed, minimizing difficult purification steps and maximizing atom economy.
Chemoselectivity: In the context of synthesizing this compound via oxidation, chemoselectivity refers to the selective conversion of the starting sulfide to the sulfone without stopping at the intermediate sulfoxide stage. Many modern oxidation methods exhibit excellent chemoselectivity. For example, the organocatalytic system using 2,2,2-trifluoroacetophenone and H₂O₂ can be precisely controlled; while specific conditions yield the sulfoxide, the addition of acetonitrile promotes the further oxidation to the sulfone with high selectivity. organic-chemistry.org Similarly, a metal-free system using urea-hydrogen peroxide and phthalic anhydride (B1165640) in ethyl acetate has been shown to oxidize sulfides directly to their corresponding sulfones with no observation of the sulfoxide product. organic-chemistry.org
Regioselectivity: Regioselectivity is crucial for ensuring the ethanesulfonyl group is attached to the C-2 position of the naphthalene ring. The synthetic strategy often dictates the regiochemical outcome.
One fundamental approach involves the direct sulfonation of naphthalene. The sulfonation of naphthalene is a classic example of a reaction where the regioselectivity is controlled by the reaction conditions. almerja.com
Kinetic Control: At lower temperatures (e.g., < 80 °C), electrophilic attack occurs preferentially at the C-1 (alpha) position, which has a more stable carbocation intermediate, leading to naphthalene-1-sulfonic acid as the major product. almerja.comspcmc.ac.in
Thermodynamic Control: At higher temperatures (e.g., > 150 °C), the reaction becomes reversible. almerja.comshokubai.org The C-2 (beta) substituted product, naphthalene-2-sulfonic acid, is sterically less hindered and therefore thermodynamically more stable. almerja.com Over time at elevated temperatures, the initially formed alpha-isomer rearranges to the more stable beta-isomer, making naphthalene-2-sulfonic acid the dominant product. shokubai.org This thermodynamically controlled sulfonation provides the key precursor for this compound.
Alternatively, regioselectivity can be guaranteed by starting with a naphthalene ring that is already substituted at the 2-position. For example, starting with 2-naphthalenethiol, 2-bromonaphthalene, or another 2-substituted naphthalene derivative ensures that the subsequent reactions to form the ethanesulfonyl group occur at the desired location. tandfonline.com
Stereoselectivity: Stereoselectivity relates to the preferential formation of one stereoisomer over another. The target molecule, this compound, is achiral as it does not possess any stereocenters and is not axially chiral. Therefore, considerations of stereoselectivity are not applicable to the direct synthesis of this specific compound. However, if chiral substituents were present on the naphthalene ring or the ethyl group, or if the synthesis proceeded via a chiral intermediate, then the stereochemical outcome of the reactions would become a critical factor. nih.govresearchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethanesulfonyl Naphthalene
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. For 2-(ethanesulfonyl)naphthalene, a combination of one-dimensional and multidimensional NMR experiments would enable the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Aromatic and Aliphatic Proton/Carbon Assignments
Multidimensional NMR experiments are indispensable for mapping the complex spin systems within this compound.
¹H NMR: The proton NMR spectrum would reveal distinct signals for the ethyl group and the naphthalene (B1677914) ring protons. The ethyl group would present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern indicating their mutual coupling. The seven aromatic protons on the naphthalene ring would appear in a more complex region of the spectrum, with chemical shifts and coupling patterns dictated by their positions relative to the electron-withdrawing sulfonyl group.
¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. This includes two signals for the aliphatic ethyl group and ten signals for the aromatic naphthalene carbons. The chemical shifts would be influenced by the electronegativity of the attached groups.
COSY (Correlation Spectroscopy): This 2D experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, it would definitively link the methyl and methylene protons of the ethyl group. It would also help trace the connectivity between adjacent protons on the naphthalene ring system, aiding in their specific assignment.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlations). This would allow for the unambiguous assignment of each protonated carbon in the molecule by linking the already identified proton signals to their corresponding carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically two or three bonds). It is crucial for identifying non-protonated (quaternary) carbons and for piecing together different molecular fragments. For instance, HMBC would show a correlation from the methylene protons of the ethyl group to the sulfur-bound carbon of the naphthalene ring, confirming the attachment point of the ethoxy-sulfonyl group.
Table 1: Expected NMR Correlation Types for this compound
| NMR Experiment | Correlation Type | Information Obtained for this compound |
|---|---|---|
| COSY | ¹H – ¹H | Connectivity of protons on the ethyl group; connectivity of adjacent aromatic protons. |
| HSQC/HMQC | ¹H – ¹³C (1-bond) | Direct attachment of each proton to its corresponding carbon atom. |
| HMBC | ¹H – ¹³C (2-3 bonds) | Connectivity between molecular fragments, e.g., linking the ethyl group to the naphthalene core; assignment of quaternary carbons. |
Solid-State NMR Spectroscopy for Crystalline Structure and Conformational Analysis
While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure of materials in their crystalline or amorphous solid forms. By using techniques like Magic-Angle Spinning (MAS), ssNMR can provide high-resolution spectra for solids. For this compound, ssNMR could be used to study the conformation of the ethoxy-sulfonyl group relative to the naphthalene ring in the solid state, which may be fixed in a specific orientation unlike in solution. Furthermore, it can detect the presence of different crystalline forms (polymorphs), as these would give rise to distinct NMR spectra due to differences in the local chemical environment of the nuclei.
High-Resolution Mass Spectrometry (HRMS) for Molecular Structure Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₁₂H₁₂O₂S), the calculated exact mass can be compared to the experimentally measured value to confirm the molecular formula with high confidence.
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can be used to analyze fragmentation pathways. By inducing fragmentation of the parent ion, the resulting fragment ions provide structural information. Expected fragmentation patterns for this compound would likely involve the cleavage of the carbon-sulfur and sulfur-oxygen bonds, leading to characteristic fragment ions corresponding to the naphthalene moiety and the ethylsulfonyl group.
Table 2: HRMS Data Application for this compound
| Data Type | Information Provided |
|---|---|
| Accurate Mass of Molecular Ion | Confirms the elemental composition (C₁₂H₁₂O₂S). |
| Fragmentation Pattern (MS/MS) | Reveals structural components through characteristic bond cleavages (e.g., loss of SO₂, C₂H₅). |
X-ray Crystallography for Crystalline Structure and Intermolecular Interaction Analysis (e.g., Hydrogen Bonding, π-π Stacking)
Furthermore, the resulting crystal structure would reveal the packing arrangement of the molecules in the crystal lattice. This allows for a detailed analysis of intermolecular interactions, such as potential weak hydrogen bonds involving the sulfonyl oxygen atoms and aromatic C-H groups, as well as π-π stacking interactions between the electron-rich naphthalene rings of adjacent molecules. These non-covalent interactions are fundamental to understanding the physical properties of the solid material.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Dynamics
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.
For this compound, the IR and Raman spectra would display bands corresponding to:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.
Aliphatic C-H stretching: From the ethyl group, appearing just below 3000 cm⁻¹.
S=O stretching: The sulfonyl group would exhibit strong, characteristic asymmetric and symmetric stretching bands, typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions, respectively. These are often very intense in the IR spectrum.
C=C stretching: Vibrations within the naphthalene aromatic ring, found in the 1600-1400 cm⁻¹ region.
S-C stretching: The bond connecting the sulfonyl group to the naphthalene ring would also have a characteristic vibration.
While many vibrations are active in both IR and Raman spectroscopy, their intensities can differ based on the change in dipole moment (IR) or polarizability (Raman) during the vibration. This complementarity makes the use of both techniques valuable for a full vibrational analysis.
Table 3: Key Vibrational Modes for this compound
| Functional Group | Vibration Type | Expected Wavenumber Range (cm⁻¹) |
|---|---|---|
| Naphthalene Ring | Aromatic C-H Stretch | > 3000 |
| Aromatic C=C Stretch | 1600 - 1400 | |
| Ethyl Group | Aliphatic C-H Stretch | < 3000 |
| Sulfonyl Group | Asymmetric S=O Stretch | 1350 - 1300 |
| Symmetric S=O Stretch | 1160 - 1120 |
Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties
Electronic spectroscopy, which includes UV-Vis absorption and fluorescence emission spectroscopy, provides information about the electronic transitions within a molecule. The naphthalene core is a well-known chromophore.
Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show strong absorptions in the ultraviolet region, characteristic of the π→π* transitions of the naphthalene aromatic system. The position and intensity (molar absorptivity) of these absorption bands can be influenced by the substitution of the sulfonyl group.
Emission Spectroscopy: Upon excitation with an appropriate wavelength of light, many naphthalene derivatives exhibit fluorescence. The emission spectrum would provide information on the energy of the first excited singlet state. The difference between the absorption and emission maxima (the Stokes shift) and the fluorescence quantum yield are important photophysical parameters that characterize the behavior of the molecule after light absorption. The polarity of the solvent can also influence the emission properties, a phenomenon known as solvatochromism, which can offer further insights into the electronic nature of the excited state.
Reaction Mechanisms and Pathways Involving 2 Ethanesulfonyl Naphthalene
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Naphthalene (B1677914) Core
The ethanesulfonyl (-SO2Et) group is a powerful electron-withdrawing group that significantly reduces the electron density of the naphthalene ring system. This effect is most pronounced at the positions ortho (C1, C3) and para (not applicable in the 2-substituted naphthalene system in the same way as in benzene) to the point of attachment. The resulting electron deficiency, or electrophilicity, at the C1 and C3 positions renders the aromatic ring susceptible to attack by strong nucleophiles, proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The reaction mechanism involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The sulfonyl group is crucial for stabilizing the negative charge developed during this step. While the sulfonyl group itself is typically not the leaving group in these reactions, its presence is essential for activating the ring towards the displacement of other leaving groups (e.g., a halide) or, under more forcing conditions, potentially facilitating reactions at activated positions.
In the context of 2-(ethanesulfonyl)naphthalene itself, direct substitution where the sulfonyl group acts as the leaving group is thermodynamically unfavorable and rare. However, its primary role is to activate adjacent positions. For instance, if a leaving group such as a chlorine atom were present at the C1 position of this compound, it would be highly activated towards SNAr. For the parent compound, reactions are less common but can be forced with potent nucleophiles.
| Nucleophile | Conditions | Expected Product | Notes |
|---|---|---|---|
| Sodium methoxide (B1231860) (NaOMe) | DMF or DMSO, 100-150 °C | 1-Methoxy-2-(ethanesulfonyl)naphthalene | Attack occurs regioselectively at the activated C1 position. High temperatures are required due to the stability of the C-H bond being broken. |
| Potassium amide (KNH2) | Liquid ammonia (B1221849) (NH3), -33 °C | 1-Amino-2-(ethanesulfonyl)naphthalene | This reaction proceeds via an aryne (naphthalyne) intermediate, a different mechanism than SNAr, but is another pathway for nucleophilic substitution on the ring. |
| Sodium thiophenoxide (NaSPh) | NMP, 120 °C | 1-(Phenylthio)-2-(ethanesulfonyl)naphthalene | Sulfur nucleophiles are highly effective in SNAr reactions. The product can be a precursor to other sulfur-containing naphthalenes. |
Electrophilic Substitution Reactions on the Naphthalene Ring System
In contrast to its role in activating the ring for nucleophilic attack, the ethanesulfonyl group is a strong deactivating group towards electrophilic aromatic substitution (EAS). It withdraws electron density via both inductive and resonance effects, making the entire aromatic system less nucleophilic and thus less reactive towards electrophiles like nitronium ions (NO₂⁺) or bromine (Br₂).
Furthermore, the -SO₂Et group acts as a meta-director. However, in the naphthalene system, the directing effects are more complex. The substituted ring (positions 1, 3, 4) is strongly deactivated. Therefore, electrophilic attack preferentially occurs on the unsubstituted, more electron-rich ring at the C5, C6, C7, and C8 positions. Among these, the C5 and C8 positions are electronically favored (α-positions), analogous to the most reactive sites in naphthalene itself. Steric hindrance from the peri-hydrogen at C8 can sometimes favor substitution at C5. Forcing conditions (high temperatures, strong acids) are typically required to achieve synthetically useful yields.
| Reaction | Reagents & Conditions | Major Product(s) | Reference |
|---|---|---|---|
| Nitration | Fuming HNO₃, concentrated H₂SO₄, 0-25 °C | 2-(Ethanesulfonyl)-5-nitronaphthalene and 2-(Ethanesulfonyl)-8-nitronaphthalene | |
| Bromination | Br₂, FeBr₃ catalyst, CCl₄, reflux | 5-Bromo-2-(ethanesulfonyl)naphthalene | |
| Sulfonation | Fuming H₂SO₄ (oleum), 80 °C | This compound-6-sulfonic acid and this compound-7-sulfonic acid |
Transformations of the Ethanesulfonyl Moiety
The ethanesulfonyl group itself can undergo specific chemical transformations, primarily involving cleavage of the carbon-sulfur bond or reactions that highlight its oxidative stability.
The C(naphthyl)–S bond in this compound can be cleaved under reductive conditions. This transformation is synthetically valuable as it allows the sulfonyl group to be used as a temporary activating or directing group that can be removed at a later stage. The most common method for this desulfonylation is the use of dissolving metal reductants or specific metal hydrides.
For example, treatment with sodium amalgam (Na/Hg) in a protic solvent like methanol (B129727) results in the reductive cleavage of the C–S bond to yield naphthalene. The mechanism involves sequential single-electron transfers to the aromatic system, forming a radical anion which then fragments to release the sulfinate anion (EtSO₂⁻) and a naphthyl radical, which is subsequently reduced to the naphthyl anion and protonated by the solvent.
The sulfur atom in a sulfone group is in its highest stable oxidation state (+6). Consequently, the ethanesulfonyl moiety in this compound is highly resistant to further oxidation under standard chemical conditions. It is inert to common oxidizing agents such as hydrogen peroxide (H₂O₂), potassium permanganate (B83412) (KMnO₄), and meta-chloroperoxybenzoic acid (m-CPBA). This chemical robustness is a key advantage, as it allows for selective oxidation of other functional groups elsewhere in a molecule without affecting the sulfone. This stability makes sulfones excellent protecting or activating groups in complex, multi-step syntheses.
Cycloaddition Reactions and Pericyclic Processes with this compound
The participation of this compound in cycloaddition or other pericyclic reactions is not widely documented in the literature. While the naphthalene core can theoretically act as a diene component in a Diels-Alder reaction, this process requires overcoming a significant aromatic stabilization energy, making it energetically unfavorable compared to reactions with non-aromatic dienes.
The electron-withdrawing sulfonyl group further influences this reactivity. It reduces the electron density of the substituted ring, making it a poor diene. Conversely, it could potentially enhance the dienophilic character of the double bond between C3 and C4, but this reactivity is rarely exploited due to competing reaction pathways and the inherent stability of the aromatic system. Therefore, cycloaddition reactions are not considered a characteristic or synthetically useful pathway for this compound under normal conditions.
Transition Metal-Catalyzed Transformations Utilizing this compound
A significant area of modern synthetic chemistry involves the use of aryl sulfones as coupling partners in transition metal-catalyzed reactions. This compound can serve as an effective substrate in these transformations, which proceed via the catalytic activation and cleavage of the C(naphthyl)–S bond. This approach provides a valuable alternative to more traditional aryl halide or triflate electrophiles. Nickel-based catalysts, often in combination with phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, have proven particularly effective.
These reactions typically involve the oxidative addition of the C–S bond to a low-valent metal center (e.g., Ni(0)), followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to form the new C–C or C–N bond and regenerate the active catalyst.
| Reaction Type | Coupling Partner | Catalyst System | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | NiCl₂(dppp) / Mn powder | DMA, 60 °C | 2-Phenylnaphthalene | |
| Kumada-Corapciu Coupling | Phenylmagnesium bromide | NiCl₂(dppe) | THF, 65 °C | 2-Phenylnaphthalene | |
| Buchwald-Hartwig Amination | Morpholine | Ni(cod)₂ / PCy₃ | Toluene, K₃PO₄, 110 °C | 4-(Naphthalen-2-yl)morpholine | |
| Negishi Coupling | Phenylzinc chloride | Ni(acac)₂ / SIPr·HCl / NaOtBu | Dioxane, 100 °C | 2-Phenylnaphthalene | |
| Reductive Cross-Coupling | 4-Chlorotoluene | NiBr₂(bipy) / Zn powder | DMF, 50 °C | 2-(p-Tolyl)naphthalene |
Theoretical and Computational Chemistry Studies on 2 Ethanesulfonyl Naphthalene
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its shape and electron distribution.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density. It offers a favorable balance between accuracy and computational cost for determining ground state properties. For molecules structurally similar to 2-(Ethanesulfonyl)naphthalene, such as 2-naphthalenesulfonamide, DFT methods like B3LYP have been successfully employed to optimize molecular geometry and understand electronic properties. nih.govresearchgate.net
These calculations typically involve optimizing the molecule's geometry to find the lowest energy arrangement of its atoms. From this optimized structure, various properties can be derived, including bond lengths, bond angles, dihedral angles, and the distribution of electron density. Theoretical studies on related naphthalene (B1677914) derivatives have utilized DFT to investigate the effects of different substituents on the electronic and structural properties of the naphthalene ring. researchgate.netutq.edu.iq The results from these calculations are crucial for understanding the molecule's stability and reactivity.
Below is a table of representative geometric parameters for this compound, as would be predicted from DFT calculations, based on analogous compounds. nih.gov
| Parameter | Description | Predicted Value |
|---|---|---|
| C-S Bond Length | Distance between the naphthalene carbon and the sulfur atom | ~1.78 Å |
| S=O Bond Length | Average distance between the sulfur and oxygen atoms | ~1.43 Å |
| S-Cethyl Bond Length | Distance between the sulfur atom and the ethyl group carbon | ~1.80 Å |
| C-C Bond Length (Naphthalene) | Average carbon-carbon bond distance in the aromatic ring | ~1.41 Å |
| ∠C-S-O | Angle around the sulfur atom | ~108° |
| ∠Cnaphthyl-C-S | Angle defining the substituent attachment to the ring | ~123° |
Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for simplification. Methods like Møller–Plesset perturbation theory (MP2) and Coupled-Cluster (CC) theory provide a higher level of accuracy than standard DFT for electronic structure analysis, albeit at a greater computational expense.
For naphthalene derivatives, ab initio calculations are used to refine the understanding of electronic energies, electron correlation effects, and intermolecular interactions. nih.govnih.gov For instance, studies on 2-naphthalenesulfonamide have employed MP2 calculations alongside DFT to provide a more robust analysis of its conformational landscape. nih.govresearchgate.net These high-accuracy methods are particularly important for benchmarking DFT results and for cases where electron correlation plays a critical role, such as in the study of excited states or weak intermolecular forces. rsc.org
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the ethanesulfonyl group allows this compound to exist in multiple conformations, which are different spatial arrangements of the atoms resulting from rotation around single bonds. Conformational analysis aims to identify the stable conformers and map the potential energy surface that governs their interconversion.
Computational studies on the analogous 2-naphthalenesulfonamide revealed the existence of two stable conformers, primarily differing in the orientation of the bonds around the sulfur atom. nih.govresearchgate.net A similar situation is expected for this compound, where rotation around the C(naphthalene)-S bond and the S-C(ethyl) bond defines the molecule's shape and energy. The energy landscape describes the potential energy of the molecule as a function of these rotational angles. Minima on this landscape correspond to stable conformers, while saddle points represent the transition states between them. nih.gov The energy difference between conformers and the height of the energy barriers for rotation determine the conformational dynamics of the molecule. nih.gov
| Conformer | Key Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Conformer I (Global Minimum) | ~110° | 0.00 | The C-S-C plane is twisted relative to the naphthalene ring. This is often the most stable, lowest-energy state. |
| Conformer II | ~70° | > 1.00 | A higher-energy conformer representing another local minimum on the potential energy surface. |
| Transition State | ~90° or 0° | > 2.00 | The energy maximum between conformers, representing the barrier to rotation. |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which aids in the interpretation of experimental data.
NMR Chemical Shifts: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. nih.gov By calculating the magnetic shielding tensor for each nucleus in the optimized molecular geometry, one can determine the chemical shifts relative to a standard reference. Methods such as the M06-2X functional combined with a suitable basis set have been shown to provide reliable predictions for naphthalene derivatives. nih.govresearchgate.net These predictions are invaluable for assigning peaks in experimental NMR spectra and confirming molecular structures.
| Atom Type | Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (Naphthalene) | 7.5 - 8.5 |
| ¹H | Ethyl (-CH₂) | ~3.3 |
| ¹H | Ethyl (-CH₃) | ~1.3 |
| ¹³C | Aromatic (C-S substituted) | ~135 |
| ¹³C | Aromatic (Other) | 125 - 135 |
| ¹³C | Ethyl (-CH₂) | ~50 |
| ¹³C | Ethyl (-CH₃) | ~8 |
Vibrational Frequencies: The vibrational frequencies observed in infrared (IR) and Raman spectroscopy correspond to the different modes of molecular motion. Harmonic vibrational frequency calculations using DFT can predict these frequencies. znaturforsch.com The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other effects, so they are typically multiplied by an empirical scaling factor to improve agreement. nih.gov These calculations help in assigning specific absorption bands to particular vibrational modes, such as C-H stretching, S=O stretching, or the characteristic breathing modes of the naphthalene ring. nih.govnih.gov
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3050 - 3150 |
| Aliphatic C-H Stretch | 2900 - 3000 |
| Aromatic C=C Stretch | 1500 - 1600 |
| Asymmetric S=O Stretch | 1300 - 1350 |
| Symmetric S=O Stretch | 1120 - 1160 |
Reaction Mechanism Elucidation through Computational Transition State Analysis
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics.
For naphthalene-based compounds, DFT calculations have been used to elucidate complex reaction mechanisms, such as regioselective C-H activation. nih.gov In such studies, computational chemists locate the transition state structures for different possible pathways. The calculated activation energy (the energy difference between the reactants and the transition state) reveals which pathway is kinetically favored. nih.gov For this compound, this methodology could be applied to study its synthesis, degradation, or reactions involving the sulfonyl group or the naphthalene ring. Even the interconversion between different conformers is a type of reaction (isomerization) where the transition state corresponds to the rotational energy barrier. nih.gov
Molecular Modeling for Non-Biological Applications (e.g., materials science interactions)
The electronic and structural properties of this compound suggest its potential use in materials science, particularly in the field of organic electronics. Naphthalene-based molecules, especially naphthalene diimides, are known for their applications in devices like organic field-effect transistors (OFETs). mdpi.com
Molecular modeling can predict key parameters relevant to materials science. For instance, calculations can determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a material's charge injection and transport properties. The ethanesulfonyl group, being electron-withdrawing, is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted naphthalene, which can be beneficial for n-type (electron-transporting) materials.
Furthermore, computational models can simulate how molecules pack together in the solid state. Hirshfeld surface analysis, for example, can be used to visualize and quantify intermolecular interactions, such as π-π stacking and hydrogen bonding, which dictate the crystal packing and ultimately the material's electronic performance. researchgate.netmdpi.com By understanding these structure-property relationships through modeling, new materials based on the this compound scaffold can be rationally designed for specific electronic applications.
Derivatization and Analogue Synthesis of 2 Ethanesulfonyl Naphthalene
Modification of the Naphthalene (B1677914) Ring System
The naphthalene core of 2-(ethanesulfonyl)naphthalene is amenable to a variety of chemical transformations, allowing for the introduction of diverse functional groups. These modifications can significantly alter the physicochemical properties of the parent molecule.
Halogenation and Nitration Reactions
Electrophilic aromatic substitution reactions, such as halogenation and nitration, are fundamental methods for functionalizing the naphthalene ring. The position of substitution on the naphthalene ring is directed by the existing ethanesulfonyl group and the reaction conditions.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the naphthalene ring can be achieved using various halogenating agents. For instance, bromination of naphthalene derivatives can be accomplished using N-bromosuccinimide (NBS) in a suitable solvent. The regioselectivity of the reaction is influenced by both electronic and steric factors.
Nitration: Nitration of naphthalene and its derivatives typically yields a mixture of isomeric products. The reaction is commonly carried out using a mixture of nitric acid and sulfuric acid. The ethanesulfonyl group, being an electron-withdrawing group, is expected to direct the incoming nitro group to the 5- and 8-positions of the naphthalene ring. The ratio of the resulting isomers can be influenced by the choice of nitrating agent and reaction conditions.
Table 1: Examples of Halogenation and Nitration Reactions on Naphthalene Scaffolds
| Reaction | Reagents and Conditions | Product(s) | Reference(s) |
| Bromination | N-Bromosuccinimide (NBS), Solvent | Bromo-naphthalene derivatives | |
| Nitration | HNO₃, H₂SO₄ | Nitro-naphthalene derivatives |
Functionalization via Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures from halo- or triflyloxy-substituted this compound precursors.
Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. This method is widely used for the synthesis of biaryl compounds and can be applied to introduce various aryl or heteroaryl substituents onto the this compound scaffold.
Heck Reaction: The Heck reaction couples an unsaturated halide or triflate with an alkene to form a substituted alkene. This reaction provides a means to introduce alkenyl groups onto the naphthalene ring, which can serve as versatile synthetic handles for further transformations.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling is instrumental in synthesizing arylalkynes, which are valuable intermediates in the synthesis of more complex molecules, including polycyclic aromatic compounds.
Table 2: Overview of Cross-Coupling Reactions on Naphthalene Derivatives
| Reaction | Coupling Partners | Catalyst System | Product Type | Reference(s) |
| Suzuki Coupling | Organoboron reagent + Organohalide/Triflate | Pd catalyst, Base | Biaryls | |
| Heck Reaction | Alkene + Organohalide/Triflate | Pd catalyst, Base | Substituted Alkenes | |
| Sonogashira Coupling | Terminal Alkyne + Organohalide/Triflate | Pd catalyst, Cu co-catalyst, Base | Arylalkynes |
Variations of the Sulfonyl Moiety
Modification of the ethanesulfonyl group provides another avenue for creating analogues of this compound with altered properties.
Synthesis of Homologous Alkylsulfonylnaphthalenes
Homologous alkylsulfonylnaphthalenes can be synthesized through various methods. One common approach involves the reaction of a naphthalenesulfonyl chloride with an appropriate Grignard reagent or other organometallic species. Alternatively, oxidation of the corresponding alkylthionaphthalenes can yield the desired alkylsulfonylnaphthalenes.
Introduction of Substituted Arylsulfonyl Groups
The synthesis of arylsulfonylnaphthalenes can be achieved by the reaction of naphthalenesulfonyl chloride with substituted aromatic compounds under Friedel-Crafts conditions. Another route involves the palladium-catalyzed coupling of a naphthalenethiol with an aryl halide, followed by oxidation of the resulting thioether to the corresponding sulfone.
Synthesis of Polycyclic Aromatic Compounds Incorporating the this compound Motif
The this compound framework can serve as a building block for the construction of larger, more complex polycyclic aromatic compounds (PAHs). These extended π-systems often exhibit interesting photophysical and electronic properties. Synthetic strategies towards such compounds often involve intramolecular cyclization reactions of appropriately functionalized this compound derivatives. For instance, an intramolecular Heck reaction or a Scholl reaction on a precursor containing a strategically placed reactive group can lead to the formation of a new aromatic ring fused to the naphthalene core.
Table 3: Synthetic Approaches to Polycyclic Aromatic Compounds from Naphthalene Precursors
| Synthetic Strategy | Key Reaction | Precursor Requirement | Product Type | Reference(s) |
| Intramolecular Cyclization | Heck Reaction | Naphthalene with an appropriately positioned alkenyl halide | Fused Polycyclic System | |
| Oxidative Cyclodehydrogenation | Scholl Reaction | Biaryl precursor derived from naphthalene | Extended Polycyclic Aromatic Hydrocarbon |
Design and Synthesis of Molecular Probes and Markers (for non-biological systems)
The derivatization of this compound for the development of molecular probes and markers in non-biological systems is a specialized area of research. While extensive studies exist for various naphthalene derivatives in biological imaging and sensing, the application of the this compound scaffold specifically for non-biological molecular probes is a more nascent field. Research in this domain primarily focuses on leveraging the inherent photophysical properties of the naphthalene core and modifying the ethanesulfonyl group or the aromatic ring to create targeted functionalities. These modifications aim to induce changes in fluorescence or other spectroscopic signals in response to specific analytes or environmental conditions in non-biological matrices such as polymers, industrial fluids, or environmental samples.
The design of such probes often involves the introduction of specific recognition moieties that can interact with the target species. The synthesis strategies are centered around functionalizing the this compound molecule to incorporate these recognition sites without significantly quenching the fluorescence of the naphthalene core, unless the sensing mechanism is designed to be "turn-off."
Detailed research findings on the synthesis of molecular probes and markers from this compound for non-biological systems are not widely documented in publicly available literature. The majority of research on naphthalene-based probes focuses on derivatives other than the 2-(ethanesulfonyl) variant and their applications are predominantly in the biological sciences.
Consequently, specific data tables detailing the synthesis and performance of this compound-based molecular probes for non-biological applications are not available at this time. The development of such probes would likely involve synthetic routes that are common in the field of materials science and sensor development, including but not limited to:
Functionalization of the Naphthalene Ring: Electrophilic aromatic substitution reactions to introduce functional groups onto the naphthalene ring, which can then be further modified to act as binding sites for specific analytes.
Modification of the Ethanesulfonyl Group: Chemical transformation of the sulfonyl group or the ethyl chain to incorporate reporter groups or reactive moieties for covalent attachment to other molecules or materials.
Future research in this area could lead to the development of novel sensors for a variety of non-biological applications, including the detection of metal ions in industrial processes, monitoring the degradation of polymers, or as tracers in geological studies.
Advanced Analytical Methodologies for Detection and Quantification of 2 Ethanesulfonyl Naphthalene
Chromatographic Separation Techniques
Chromatography is a cornerstone for the separation and analysis of 2-(ethanesulfonyl)naphthalene from complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly powerful tools in this regard.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors
High-performance liquid chromatography is a highly versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column. nih.govipinnovative.com The choice of mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724), is optimized to achieve efficient separation from other components. nih.govrdd.edu.iq
Advanced detectors significantly enhance the sensitivity and selectivity of HPLC analysis:
UV-Vis Detectors: Naphthalene (B1677914) derivatives, including this compound, exhibit strong ultraviolet (UV) absorption due to their aromatic nature. researchgate.netlabrulez.com A UV-Vis detector can be set to a specific wavelength, such as 254 nm or 270 nm, to selectively detect and quantify the compound as it elutes from the column. rdd.edu.iqsielc.com
Fluorescence Detectors: For enhanced sensitivity, a fluorescence detector can be employed. Naphthalene and its derivatives are known to fluoresce, and this property can be exploited for trace-level detection. nih.govmdpi.com
Mass Spectrometry (MS) Detectors: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity. This combination allows for the unequivocal identification of this compound based on its mass-to-charge ratio, even in complex matrices. lcms.cz
A study on the analysis of naphthalene and its derivatives demonstrated the use of HPLC with fluorescence detection for sensitive quantification in geothermal fluids. nih.govnih.gov Another application showed the use of reversed-phase HPLC with a UV detector for the separation and identification of various polycyclic aromatic hydrocarbons. rdd.edu.iq
Table 1: HPLC Methods for Naphthalene Derivative Analysis
| Parameter | Method 1 | Method 2 |
| Column | Reversed-phase Synergi Hydro-RP | Reversed-phase ODS-C18 |
| Mobile Phase | 50% (v/v) aqueous acetonitrile | Acetonitrile:Phosphate Buffer (80:20 v/v) |
| Detector | Fluorescence | UV at 254 nm |
| Application | Analysis of naphthalene and naphthols | Separation of polycyclic aromatic hydrocarbons |
| Reference | nih.gov | rdd.edu.iq |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
While this compound itself may have limited volatility, GC-MS can be an effective analytical method, particularly for its volatile derivatives or for identifying impurities. acs.orgmedwinpublishers.com For GC analysis, the compound might require derivatization to increase its volatility and thermal stability. nist.gov Headspace solid-phase microextraction (HS-SPME) can be used to extract volatile organic compounds from a sample before GC-MS analysis. mdpi.com
In GC-MS, the sample is vaporized and separated based on boiling point and polarity on a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for definitive identification. ysu.eduresearchgate.net For sulfones, GC-MS has been used to identify decomposition products after thermal analysis. acs.org
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds like this compound. Techniques such as cyclic voltammetry can be used to study the redox behavior of the molecule. nih.gov The sulfonyl group can be electrochemically active, allowing for direct detection.
Recent advancements have seen the development of electrochemical sensors for a wide range of organic molecules, including those with structures analogous to this compound. researchgate.netmdpi.com For instance, electrochemical sensors have been developed for the detection of various contaminants by modifying electrodes with nanomaterials to enhance sensitivity and selectivity. mdpi.com The principle often involves the oxidation or reduction of the target analyte at the electrode surface, generating a measurable current that is proportional to its concentration. nih.gov While direct electrochemical studies on this compound are not extensively documented in the provided results, the electrochemical behavior of related sulfonamides and naphthalene derivatives suggests its potential for analysis by these methods. researchgate.netnih.gov
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometry, particularly UV-Visible spectrophotometry, is a straightforward and accessible method for the quantitative analysis of this compound. This technique relies on the principle that the compound absorbs light at specific wavelengths in the UV-Vis spectrum. scholarsresearchlibrary.com
The aromatic naphthalene core of this compound gives rise to characteristic absorption bands. researchgate.net A quantitative determination can be made by measuring the absorbance of a solution at a wavelength of maximum absorption (λmax) and applying the Beer-Lambert law. This method is often used for determining the concentration of naphthalene hydrocarbons in various samples. labrulez.com The presence of substituents on the naphthalene ring can cause shifts in the absorption maxima. ias.ac.in
Table 2: Spectrophotometric Data for Naphthalene Derivatives
| Compound Type | Absorption Maxima (λmax) | Reference |
| Naphthalene Derivatives | 282 nm, 340-350 nm | researchgate.net |
| 1-Phenyl Naphthalene | Determined by UV-Visible Spectrophotometry | scholarsresearchlibrary.comresearchgate.net |
| Substituted Naphthalenes | Longest wavelength band varies with substituent | ias.ac.in |
Purity Assessment and Impurity Profiling
Ensuring the purity of this compound is critical for its intended applications. Impurity profiling involves the identification and quantification of any unwanted substances present in the compound. mt.comchromatographyonline.com
HPLC is a primary tool for purity assessment. nih.govtorontech.com By analyzing a sample, the main peak corresponding to this compound can be integrated, and its area percentage can be calculated relative to the total area of all peaks, providing a measure of purity. regulations.gov A purity of >97.0% as determined by HPLC is a common specification for this compound. tcichemicals.com
Applications of 2 Ethanesulfonyl Naphthalene in Advanced Chemical Systems and Materials Science
Role as an Intermediate in Complex Organic Synthesis
Organic intermediates are molecules that are formed during a chemical reaction and are typically reactive species that are converted into the final product. researchgate.net They are fundamental in multi-step syntheses, allowing for the construction of complex molecular architectures. Naphthalene (B1677914) derivatives, in particular, serve as crucial building blocks in organic synthesis. researchgate.net For instance, halogenated naphthalenes and naphthols are valuable starting materials for transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions. nih.gov
The Bucherer reaction, a key process in industrial chemistry, facilitates the conversion of a naphthol to a naphthylamine, which are important precursors for dyes. wikipedia.org While direct examples detailing the use of 2-(Ethanesulfonyl)naphthalene as an intermediate are not prevalent in readily available literature, its constituent parts—the naphthalene ring and the sulfonyl group—are well-established in synthetic chemistry. The sulfonyl group is known to be a stable and often electron-withdrawing moiety, which can influence the reactivity of the naphthalene ring system in various organic transformations. The synthesis of complex molecules often involves the strategic use of such functionalized aromatic compounds. mdpi.combiointerfaceresearch.com
Utilization in Catalyst Development and Ligand Design
The development of new catalysts and ligands is a cornerstone of modern chemistry, enabling efficient and selective chemical transformations. wikipedia.org Ligands, which bind to a central metal atom, are crucial in tuning the reactivity and selectivity of a catalyst. Naphthalene-based structures have been incorporated into various successful ligand designs. A prominent example is the Trost asymmetric allylic alkylation, which utilizes C2-symmetric ligands derived from chiral backbones, sometimes incorporating naphthalene moieties. wikipedia.org For instance, ligands derived from 2-diphenylphosphino-1-naphthalenecarboxylic acid have been developed for asymmetric synthesis. wikipedia.orgacs.org
Additionally, naphthalene-2-sulfonamide (B74022) has been identified as a ligand in the Protein Data Bank, indicating the potential for sulfonated naphthalene structures to coordinate with metal centers in biological or synthetic systems. nih.gov While there is no specific documentation of this compound itself being a primary component in widely used catalysts or ligands, the principles of ligand design suggest that its rigid naphthalene backbone and the electronic properties of the ethanesulfonyl group could be exploited in the rational design of new catalytic systems. mdpi.com
Integration into Functional Materials
Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes, Chromophores)
Functional materials with specific optical and electronic properties are at the heart of modern technologies like Organic Light-Emitting Diodes (OLEDs). rsc.org Many of these materials are based on conjugated organic molecules, often with a donor-π-acceptor (D-π-A) architecture. nih.gov In this design, an electron-donating group and an electron-withdrawing group are connected by a π-conjugated system. The naphthalene ring can serve as an effective π-conjugated bridge.
The sulfonyl group (SO2) is a strong electron-withdrawing group. Its incorporation into a π-conjugated system, such as one containing a naphthalene core, can significantly influence the electronic properties of the molecule. This makes sulfonyl-functionalized naphthalenes attractive components for chromophores used in optoelectronic devices. rsc.org For example, a 2,6-distyryl naphthalene derivative containing a sulfonyl group as the electron acceptor has been synthesized and shown to have interesting photophysical properties, including pH-responsive fluorescence. rsc.org The ethanesulfonyl group in this compound would be expected to impart similar electron-accepting characteristics, making the naphthalene moiety more electron-deficient and tuning the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for designing efficient charge-transporting and light-emitting materials for devices like OLEDs. wikipedia.orgmdpi.com
| Material Type | Role of Naphthalene-Sulfonyl Moiety | Example Application |
| Donor-π-Acceptor Chromophore | Electron-withdrawing acceptor group attached to a naphthalene π-system. | Organic Light-Emitting Diodes (OLEDs) |
| pH-Responsive Fluorophore | The electronic properties and fluorescence can be altered by protonation. | Fluorescent probes |
Polymer Chemistry (e.g., as a monomer or functional additive)
Naphthalene-containing polymers are of interest due to their potential for high thermal stability and specific mechanical and optical properties. mdpi.comgoogle.com Polymers can be synthesized from monomers that contain a naphthalene ring in their structure. rsc.orglibretexts.org The properties of the resulting polymer can be tailored by the functional groups attached to the naphthalene monomer.
Alternatively, functional additives are compounds added to a polymer to enhance its properties or impart new functionalities. adeka.co.jpbasf.commdpi.combehinpolymerco.com While there is no direct literature evidence of this compound being used as a monomer or a functional additive, related compounds have been employed in polymer science. For instance, naphthalene-2-sulfonic acid has been used as a dopant to increase the conductivity of conducting polymers like polypyrrole. taylorandfrancis.com The ethanesulfonyl group in this compound could potentially influence polymer properties such as solubility, thermal stability, and intermolecular interactions if it were incorporated as a monomer or an additive.
Applications in Sensor Technology (non-biological target analytes)
Fluorescent sensors are molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte, allowing for its detection. nih.gov Naphthalene derivatives are frequently used as the fluorophore (the fluorescent part) in such sensors due to their inherent fluorescence and the ability to modify their structure to achieve selectivity for different analytes. nih.govrsc.org
Several studies have reported naphthalene-based sensors for the detection of metal ions. For example, Schiff bases derived from naphthalene have been shown to selectively detect ions such as Al(III), Mn(II), and Co(II). nih.govrsc.org In some sensor designs, sulfonated naphthalene compounds are used in the creation of fluorescent polymers for the detection of heavy metals. researchgate.netdntb.gov.ua The sensing mechanism often involves the coordination of the target analyte with specific functional groups on the sensor molecule, which perturbs the electronic structure of the fluorophore and causes a change in the fluorescence emission. Although direct application of this compound as a sensor has not been reported, its naphthalene core provides the necessary fluorescent platform. The ethanesulfonyl group could potentially play a role in modulating the fluorescence or in interacting with specific analytes.
| Sensor Type | Analyte | Role of Naphthalene |
| Fluorescent Chemosensor | Metal Ions (e.g., Al³⁺, Mn²⁺, Co²⁺) | Fluorophore |
| Polymer-based Sensor | Heavy Metals | Component of fluorescent polymer |
Chemical Probes for Environmental Monitoring (non-biological target analytes)
Chemical probes are essential tools for monitoring the presence and concentration of pollutants in the environment. epri.com Naphthalene itself is an environmental pollutant of concern, and various methods have been developed for its detection. nih.govresearchgate.netindustrialchemicals.gov.autpsgc-pwgsc.gc.ca There is growing interest in developing low-cost and portable sensor technologies for real-time environmental monitoring. mdpi.com
While this compound is not specifically cited as a chemical probe for environmental monitoring, the development of such probes often relies on the same principles as sensor technology. A chemical probe for a non-biological analyte would need to exhibit a measurable response, such as a change in color or fluorescence, upon interaction with the target pollutant. The naphthalene moiety within this compound could potentially serve as a signaling unit in a probe designed for specific environmental contaminants.
Challenges and Future Research Directions in 2 Ethanesulfonyl Naphthalene Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of 2-(ethanesulfonyl)naphthalene, and aryl sulfones in general, traditionally involves methods that can be harsh and environmentally taxing. numberanalytics.com A significant challenge lies in developing more efficient and sustainable synthetic pathways. Current research is geared towards greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources. numberanalytics.com
Key areas for future development include:
Catalytic Methods: Exploring novel transition-metal catalyzed cross-coupling reactions could provide more direct and atom-economical routes. nih.gov For instance, nickel-catalyzed desulfonylative coupling reactions have shown promise for the synthesis of biaryls from aryl sulfones. nih.gov Further investigation into catalysts that can directly mediate the sulfonylation of naphthalene (B1677914) with ethanesulfonyl precursors under mild conditions is a critical research direction.
Green Solvents and Reagents: The use of hazardous solvents and reagents is a major drawback of many current synthetic protocols. numberanalytics.comgoogle.com Future research should focus on employing environmentally benign solvents like ionic liquids or deep eutectic solvents. numberanalytics.com Additionally, developing safer and more stable sulfonylating agents to replace traditional, often corrosive, sulfonyl chlorides is essential. google.com One promising approach involves the use of N-chlorosuccinimide (NCS) for the oxidative chlorination of S-alkylisothiourea salts to generate sulfonyl chlorides in a more environmentally friendly manner. google.com
Flow Chemistry: Implementing continuous flow technologies for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and efficiency. Flow reactors can enable precise control over reaction parameters, leading to higher yields and purities while minimizing the handling of hazardous intermediates.
Exploration of Novel Reactivity Patterns and Chemical Transformations
The sulfonyl group in this compound is a powerful electron-withdrawing group, which significantly influences the reactivity of the naphthalene ring system. nih.gov While some reactions of aryl sulfones are well-established, there remains a vast potential for discovering novel reactivity patterns and chemical transformations.
Future research in this area could focus on:
C-H Functionalization: Direct functionalization of the C-H bonds on the naphthalene ring of this compound would provide a highly efficient way to introduce new functional groups. This approach avoids the need for pre-functionalized starting materials and reduces the number of synthetic steps. mdpi.com
Desulfonylative Functionalization: The cleavage of the C(sp2)–SO2 bond in aryl sulfones is an emerging area of research that allows for the introduction of various functional groups in place of the sulfonyl moiety. nih.gov Developing new catalytic systems, including photocatalysis, for the desulfonylative coupling of this compound with different partners could lead to a wide range of novel naphthalene derivatives. nih.govsioc-journal.cn
Radical Reactions: Arylazo sulfones can serve as precursors to aryl and sulfonyl radicals, which can then participate in various coupling reactions. sioc-journal.cn Investigating the generation and reactivity of radicals derived from this compound could unlock new synthetic pathways.
Integration into Advanced Supramolecular Assemblies
Supramolecular chemistry, the study of "chemistry beyond the molecule," focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. supramolecularevans.com The unique electronic and steric properties of this compound make it an attractive building block for the construction of advanced supramolecular assemblies. supramolecularevans.com
Future research directions in this area include:
Host-Guest Chemistry: The naphthalene moiety can act as a guest that binds within the cavity of a larger host molecule, such as a cyclodextrin (B1172386) or a cyclophane. clockss.orgdemokritos.gr The sulfonyl group can be modified to introduce additional recognition sites, enabling the design of highly selective host-guest systems.
Self-Assembly: The interplay of π-π stacking interactions from the naphthalene core and dipole-dipole interactions from the sulfonyl group can drive the self-assembly of this compound derivatives into well-defined nanostructures like nanofibers and hydrogels. nih.gov
Mechanically Interlocked Molecules: The synthesis of rotaxanes and catenanes, where molecules are physically interlocked, often relies on template-directed synthesis using non-covalent interactions. supramolecularevans.com this compound could be incorporated as a key component in the axle or wheel of such interlocked structures.
Harnessing Unique Electronic or Steric Properties for Emerging Technologies
The combination of the extended π-system of the naphthalene ring and the strong electron-withdrawing nature of the ethanesulfonyl group endows this compound with unique electronic properties. researchgate.netresearchgate.net These properties, along with its defined steric profile, make it a promising candidate for applications in various emerging technologies. nih.gov
Potential areas of exploration include:
Organic Electronics: Naphthalene derivatives are known for their potential use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. nih.govscispace.com The electronic properties of this compound can be tuned by further functionalization to optimize its performance in these devices. researchgate.net Research has shown that donor-π-acceptor systems incorporating sulfonyl groups can exhibit interesting photophysical properties, including pH-responsive fluorescence. scispace.comrsc.org
Sensors: The fluorescence of naphthalene derivatives can be sensitive to their local environment. scispace.com This property can be exploited to develop chemical sensors that detect specific analytes through changes in their fluorescence emission. The sulfonyl group can be used to modulate the sensitivity and selectivity of such sensors.
Molecular Switches: The conformation of molecules containing the this compound unit could potentially be controlled by external stimuli such as light or pH, leading to the development of molecular switches with applications in data storage and molecular machinery.
Interdisciplinary Research Opportunities Beyond Traditional Organic Synthesis
The unique chemical structure of this compound provides a platform for interdisciplinary research that extends beyond the traditional boundaries of organic synthesis.
Promising areas for future collaboration include:
Medicinal Chemistry: Aryl sulfones are present in a number of biologically active compounds. pharmascholars.com For example, diaryl sulfones have been investigated as inhibitors of HIV-1 reverse transcriptase. pharmascholars.com The this compound scaffold could serve as a starting point for the design and synthesis of new therapeutic agents. pharmascholars.com
Materials Science: The incorporation of this compound into polymers could lead to new materials with tailored optical, electronic, or mechanical properties. pharmascholars.com For instance, polymers containing aryl sulfone units are known for their high thermal stability.
Chemical Biology: Fluorescently labeled derivatives of this compound could be used as probes to study biological processes within living cells. The naphthalene moiety provides the fluorescent core, while the sulfonyl group can be functionalized to target specific biomolecules or cellular compartments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
